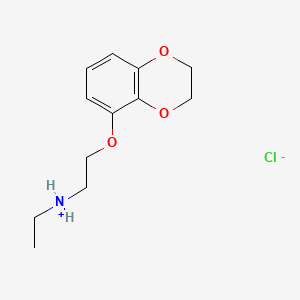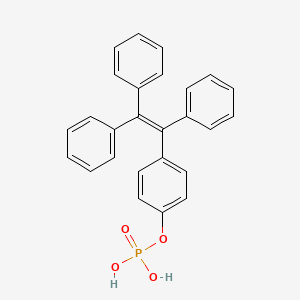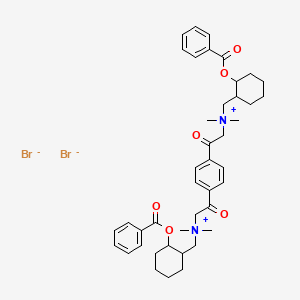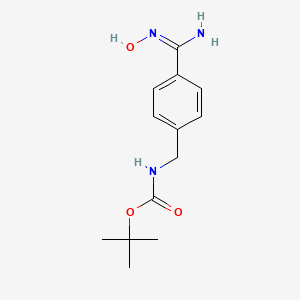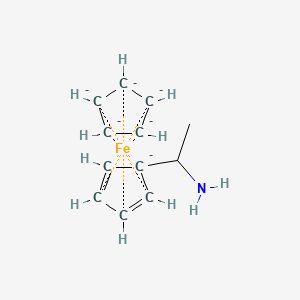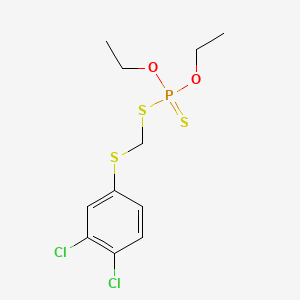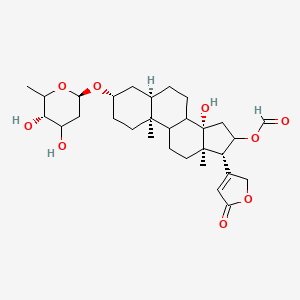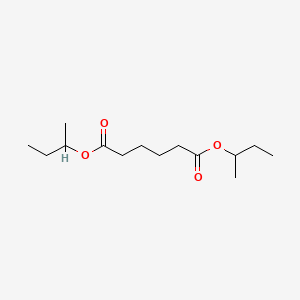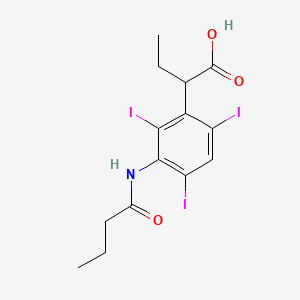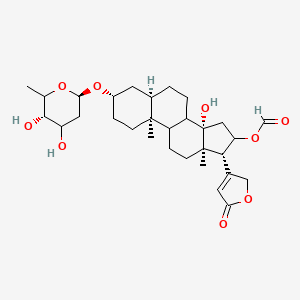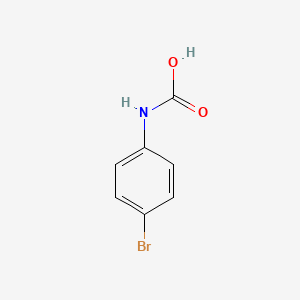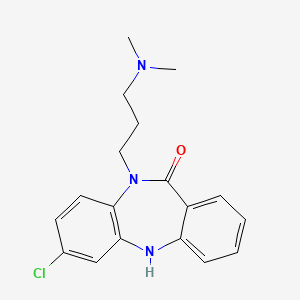
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- is a chemical compound known for its significant applications in various fields, including pharmaceuticals and chemical research. This compound is part of the dibenzodiazepine family, which is characterized by a fused ring structure containing nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of chlorinating agents to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
化学反応の分析
Types of Reactions
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
作用機序
The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
類似化合物との比較
Similar Compounds
- 5-methyl-5H-dibenzo(b,e)(1,4)diazepin-11-ylamine
- 5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- 8-chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
Uniqueness
What sets 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- apart from similar compounds is its unique structural features and the presence of a dimethylamino propyl group, which enhances its biological activity and makes it a valuable compound in pharmaceutical research .
特性
CAS番号 |
1163-09-3 |
|---|---|
分子式 |
C18H20ClN3O |
分子量 |
329.8 g/mol |
IUPAC名 |
2-chloro-5-[3-(dimethylamino)propyl]-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H20ClN3O/c1-21(2)10-5-11-22-17-9-8-13(19)12-16(17)20-15-7-4-3-6-14(15)18(22)23/h3-4,6-9,12,20H,5,10-11H2,1-2H3 |
InChIキー |
ONZPYYBDRDYTAH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
